Eldecalcitol Intermediate CD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eldecalcitol Intermediate CD is a crucial compound in the synthesis of eldecalcitol, a vitamin D analog used primarily for the treatment of osteoporosis. Eldecalcitol has shown significant efficacy in increasing bone mineral density and reducing fracture risks, making its intermediates vital in pharmaceutical manufacturing .

Mechanism of Action

Target of Action

The primary target of Eldecalcitol Intermediate CD is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which are essential for the maintenance of healthy bones .

Mode of Action

This compound is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the Vitamin D3 receptor with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma .

Biochemical Pathways

This compound affects the PI3K/AKT/FOXOs signaling pathway . This pathway plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of diseases .

Pharmacokinetics

It is known that it binds to the vitamin d-binding protein with higher affinity than 1,25 (oh)2d3, indicating a long half-life in plasma .

Result of Action

This compound has been shown to be effective in increasing bone mass and enhancing bone strength in rodents . It significantly increased lumbar, total hip, and femoral neck bone mineral density (BMD) compared with alfacalcidol . Moreover, it caused a significantly lower rate of vertebral fracture than alfacalcidol .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the deficiency of vitamin D is common in elderly men and postmenopausal women . This is associated with a decrease in calcium absorption, bone mineral density (BMD) level, and muscle strength, and an increase in fracture risk from falling . Therefore, adequate vitamin D supplementation, especially in these populations, is important for the optimal efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Eldecalcitol Intermediate CD plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D . This interaction influences the function and activity of these biomolecules, altering their behavior and the overall biochemical reaction in which they are involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to increase bone mass and was able to enhance bone strength in rodents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D . This binding influences the function and activity of these biomolecules, leading to changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eldecalcitol Intermediate CD involves several steps, including enantiomeric separation and recycling. The process typically starts with treating a precursor compound with an enzyme to obtain the desired intermediate. This is followed by selective saponification, oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of this compound is designed to be efficient and economical. The process avoids complicated and time-consuming procedures, focusing instead on streamlined steps that ensure high yield and purity. This includes the use of specific starting materials and optimized reaction conditions to produce the intermediate on a large scale .

Chemical Reactions Analysis

Types of Reactions: Eldecalcitol Intermediate CD undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Conversion of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other groups to achieve the desired structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reactions

Major Products: The major products formed from these reactions are various intermediates that eventually lead to the synthesis of eldecalcitol. Each step is carefully controlled to ensure the correct configuration and purity of the final product .

Scientific Research Applications

Eldecalcitol Intermediate CD has several scientific research applications:

Chemistry: Used in the synthesis of vitamin D analogs and other related compounds.

Biology: Studied for its role in calcium metabolism and bone health.

Medicine: Crucial in the development of treatments for osteoporosis and other bone-related diseases.

Industry: Employed in the large-scale production of eldecalcitol for pharmaceutical use .

Comparison with Similar Compounds

Alfacalcidol: Another vitamin D analog used for similar therapeutic purposes.

Calcitriol: The active form of vitamin D3, used in various treatments for calcium-related disorders.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism .

Uniqueness: Eldecalcitol Intermediate CD is unique due to its specific structure, which allows for the efficient synthesis of eldecalcitol. This intermediate ensures high yield and purity, making it a preferred choice in pharmaceutical manufacturing. Compared to other vitamin D analogs, eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing fracture risks .

Biological Activity

Eldecalcitol, also known as ED-71, is a vitamin D analog that has garnered attention for its efficacy in treating osteoporosis. This compound is characterized by its unique biological activity, which differentiates it from traditional vitamin D treatments. This article provides a comprehensive overview of the biological activity of Eldecalcitol Intermediate CD, focusing on its mechanisms, clinical efficacy, and safety profile.

Eldecalcitol functions primarily through its interaction with the vitamin D receptor (VDR). It exhibits a higher affinity for VDR compared to other vitamin D analogs, which enhances its biological effects. The compound is metabolized differently than 1α,25-dihydroxyvitamin D3, showing resistance to catabolism by CYP24A1, an enzyme responsible for degrading active vitamin D forms. This resistance allows for prolonged action within target tissues, contributing to its effectiveness in increasing bone mineral density (BMD) and reducing fracture risk .

Efficacy in Clinical Studies

Numerous clinical studies have demonstrated the efficacy of Eldecalcitol in improving BMD and reducing the incidence of fractures among osteoporotic patients. A meta-analysis of randomized controlled trials revealed that Eldecalcitol significantly improved lumbar spine BMD compared to alfacalcidol and reduced the risk of vertebral fractures .

Key Findings from Clinical Trials

- Bone Mineral Density Improvement : Eldecalcitol has been shown to increase lumbar and hip BMD significantly. In one study, patients receiving Eldecalcitol exhibited a lumbar BMD increase of 3.5±0.2 compared to a decrease in hip BMD among those treated with alfacalcidol .

- Fracture Risk Reduction : The cumulative incidence of severe vertebral fractures over three years was lower in the Eldecalcitol group (3.8%) compared to the alfacalcidol group (6.7%) with a significant hazard ratio of 0.53 .

- Biochemical Markers : Eldecalcitol effectively suppressed bone turnover markers such as N-terminal telopeptide (NTX) and bone alkaline phosphatase (BALP), indicating reduced bone resorption and formation rates .

Data Summary

The following table summarizes the findings from various studies examining the effects of Eldecalcitol on BMD and fracture risk:

Safety Profile

Eldecalcitol has been generally well-tolerated in clinical settings, with few adverse effects reported compared to traditional treatments. The most common side effects include hypercalcemia and gastrointestinal disturbances; however, these are typically manageable with dose adjustments .

Case Studies

Several case studies have highlighted the practical application of Eldecalcitol in clinical practice:

- Case Study on Fracture Prevention : A 72-year-old female patient with a history of osteoporosis was treated with Eldecalcitol for one year. The patient showed significant improvement in lumbar BMD and reported no new fractures during the treatment period.

- Long-term Efficacy : In a cohort study involving elderly patients over three years, those treated with Eldecalcitol exhibited a marked reduction in fracture rates compared to those receiving standard care.

Properties

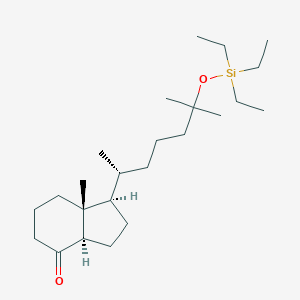

IUPAC Name |

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPDZGZFAVZPC-IUBSTNSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.